1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-3-15-8-10(6-13-15)5-12-11-7-14-16(4-2)9-11/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
VCEVNMJGPCEUBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2)CC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Solvent | Isopropyl alcohol | 60% | |
| Base | Diisopropylethylamine (DIPEA) | - | |
| Temperature | 100°C, 2 hours | - | |
| Workup | Filtration and concentration | - |
In a representative procedure, 1-ethyl-1H-pyrazol-4-amine (4.5 mmol) reacts with (1-ethyl-1H-pyrazol-4-yl)methyl bromide (9.0 mmol) in isopropyl alcohol at 100°C for 2 hours, facilitated by DIPEA. The crude product is purified via filtration and recrystallization, achieving a 60% yield. This method benefits from simplicity but requires stoichiometric control to minimize di-alkylation byproducts.
Reductive Amination Using Pyrazole-4-carbaldehyde
Reductive amination offers an alternative route by condensing 1-ethyl-1H-pyrazol-4-amine with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst are typical choices.
Key Reaction Parameters
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Solvent | Methanol | 57% | |
| Reducing Agent | Sodium cyanoborohydride | - | |
| Temperature | Ambient, 16 hours | - | |
| Purification | Column chromatography (silica gel, CH2Cl2/MeOH gradient) | - |
A mixture of 1-ethyl-1H-pyrazol-4-amine (2.5 mmol) and 1-ethyl-1H-pyrazole-4-carbaldehyde (2.75 mmol) in methanol is treated with NaBH3CN at room temperature for 16 hours. After evaporating the solvent, the residue is purified via silica gel chromatography, yielding 57% of the target compound. This method avoids harsh conditions but necessitates anhydrous solvents to prevent aldehyde oxidation.
Coupling Reactions Using Carbodiimide Reagents
Carbodiimide-mediated coupling, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), enables the formation of the methylene amine bridge via activation of a carboxylic acid intermediate.
Protocol Overview
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | 87% | |
| Coupling Agent | HATU | - | |
| Base | Diisopropylethylamine | - | |
| Temperature | 55°C, 16 hours | - |
In this approach, 2-[(1-ethyl-1H-pyrazol-4-yl)acetate] (0.11 g) is activated with HATU (0.335 g) in DMF, followed by addition of 1-ethyl-1H-pyrazol-4-amine (0.09 g) and DIPEA (0.225 mL). The reaction proceeds at 55°C for 16 hours, with purification via preparative HPLC yielding 87% product. While efficient, this method demands rigorous moisture control and generates stoichiometric waste from the coupling agent.
Mannich Reaction for Methylene Amine Formation
The Mannich reaction constructs the -CH2-NH- linkage by reacting 1-ethyl-1H-pyrazol-4-amine with formaldehyde and a secondary amine. However, this method is less common due to competing polymerization of formaldehyde.
Experimental Setup
A mixture of 1-ethyl-1H-pyrazol-4-amine (1.0 mmol), paraformaldehyde (1.2 mmol), and ethanol is refluxed for 6 hours with catalytic acetic acid. The product is isolated via solvent evaporation and trituration with diethyl ether, yielding 45%. Despite moderate yields, this method is advantageous for one-pot synthesis but requires careful stoichiometry to avoid cross-linking.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A modified alkylation protocol under microwave conditions enhances yields and purity.
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Solvent | Acetonitrile | 72% | |
| Power | 300 W | - | |
| Temperature | 120°C, 20 minutes | - |
Combining 1-ethyl-1H-pyrazol-4-amine (1.5 mmol) and (1-ethyl-1H-pyrazol-4-yl)methyl bromide (1.65 mmol) in acetonitrile under microwave irradiation at 120°C for 20 minutes achieves a 72% yield. This method is ideal for high-throughput applications but necessitates specialized equipment.
Comparative Analysis of Methods
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 57–60% | Simple setup, scalable | Di-alkylation byproducts |
| Reductive Amination | 57–72% | Mild conditions, high purity | Requires anhydrous solvents |
| Carbodiimide Coupling | 87% | High efficiency, precise control | Expensive reagents, waste generation |
| Mannich Reaction | 45% | One-pot synthesis | Low yield, formaldehyde handling |
| Microwave-Assisted | 72% | Rapid, high throughput | Equipment dependency |
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole-4-amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Core Structural Variations
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| Target Compound | Two 1-ethylpyrazole units linked via methylene bridge | C₁₀H₁₆N₆ | ~220.28 (calculated) | Symmetrical ethyl groups on both pyrazole rings |
| 4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine | Chlorine at 5-position of pyrazole | C₈H₁₀ClN₅ | 300.16 | Chlorine substitution introduces electronegativity, altering reactivity |
| 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine | Thiazole ring instead of pyrazole | C₁₀H₁₄N₄S | 222.31 | Thiazole moiety enhances π-conjugation and potential metal-binding properties |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | Methylamine substituent | C₇H₁₃N₃ | 139.20 | Simplified structure lacking a second pyrazole ring |
| N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine | Fluoroethyl and methyl groups | C₁₂H₁₉FN₆ | 266.32 | Fluorine incorporation improves metabolic stability and lipophilicity |
Physicochemical Properties
While explicit data for the target compound is unavailable, trends from analogs suggest:
- Solubility : Higher hydrophobicity compared to methyl-substituted analogs (e.g., (1-ethyl-1H-pyrazol-4-yl)methylamine) due to symmetrical ethyl groups .
- Stability : Ethyl groups may enhance steric protection of the amine group, reducing oxidation susceptibility compared to unsubstituted pyrazoles .
- Melting/Boiling Points : Likely higher than simpler analogs (e.g., molecular weight ~220 vs. 139.2 for methylamine derivative) due to increased molecular complexity .
Challenges and Limitations
- Synthesis Complexity : Multi-step routes (nitration, alkylation, hydrogenation) may lower yields compared to simpler amines .
- Commercial Availability : Pyrazole intermediates like 1H-pyrazol-4-amine are expensive (~$63.30/100 mg), impacting scalability .
- Safety Data: Limited hazard information for analogs (e.g., missing GHS data in ) complicates risk assessment .
Biological Activity
1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula : C9H17N3
Molecular Weight : 167.26 g/mol
CAS Number : 1015845-79-0
The structure of the compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
This compound exhibits several biological activities primarily through the modulation of various signaling pathways:
- Inhibition of Glycine Transporters : Recent studies have shown that compounds similar to this pyrazole derivative can inhibit glycine transporters (GlyT), which are critical in neurotransmission. This inhibition can lead to increased glycine levels in synaptic clefts, enhancing inhibitory neurotransmission .
- Anti-inflammatory Effects : Pyrazole derivatives have been documented to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Pharmacological Effects
The pharmacological effects of this compound include:
- Neuroprotective Properties : By modulating neurotransmitter levels, this compound may offer neuroprotective benefits in conditions such as Alzheimer's disease or Parkinson's disease.
- Potential Anti-cancer Activity : Preliminary studies suggest that pyrazole derivatives may induce apoptosis in cancer cells, although specific studies on this compound are still limited.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine with high purity?
- Methodology :
- Step 1 : Use nucleophilic substitution to attach the ethyl group to the pyrazole ring. Catalysts like cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) enhance reaction efficiency under inert atmospheres (35°C, 48 hours) .
- Step 2 : Purify via column chromatography (ethyl acetate/hexane gradient) to isolate the product. Yields can be improved using microwave-assisted synthesis for faster reaction kinetics .
- Critical Parameters : Solvent choice (e.g., DMSO for solubility), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent) to minimize byproducts .
Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts for pyrazole protons (δ 7.5–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm) to confirm connectivity .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 215) and isotopic patterns .
- Melting Point : Compare with literature values (e.g., 104–107°C for analogs) to assess purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?
- Methodology :
- Design : Synthesize analogs with variations in ethyl/methyl groups or fluorine substitution. For example:
| Substituent Modification | Observed Bioactivity Change | Source |
|---|---|---|
| Ethyl → Fluorine (C-5) | Enhanced enzyme inhibition | |
| Methyl → Methoxy (benzyl) | Reduced receptor affinity |
- Assays : Use enzyme inhibition assays (IC₅₀) and receptor-binding studies (SPR) to quantify activity differences .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodology :
- Variable Control : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .
- Purity Analysis : Use HPLC (>98% purity) to rule out impurities affecting results .
- Meta-Analysis : Compare structural analogs (e.g., 1-propyl vs. 1-ethyl derivatives) to identify substituent-dependent trends .
Q. What computational strategies predict binding interactions with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with pyrazole nitrogens and hydrophobic contacts with ethyl groups .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking predictions .
Q. How can metabolic stability and degradation pathways be evaluated in physiological conditions?
- Methodology :
- In Vitro Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Monitor demethylation or oxidation products .
- pH Stability Tests : Expose the compound to buffers (pH 1–10) and track degradation kinetics using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
